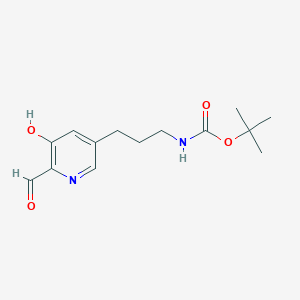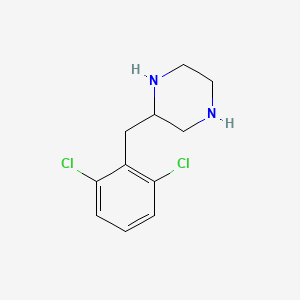
4-Formyl-6-methylpyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formyl-6-methylpyridine-2-carbonitrile: is an organic compound with the molecular formula C8H6N2O It is a derivative of pyridine, characterized by the presence of a formyl group at the 4-position, a methyl group at the 6-position, and a nitrile group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-6-methylpyridine-2-carbonitrile can be achieved through several methods. One common approach involves the formylation of 6-methylpyridine-2-carbonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.
Another method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation. This method utilizes boron reagents and palladium catalysts to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported to produce high yields of methylated pyridines .
化学反応の分析
Types of Reactions
4-Formyl-6-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, H2/Pd
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: 4-Carboxy-6-methylpyridine-2-carbonitrile
Reduction: 4-Formyl-6-methylpyridine-2-amine
Substitution: Halogenated or nitrated derivatives of this compound
科学的研究の応用
4-Formyl-6-methylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals, agrochemicals, and polymers.
作用機序
The mechanism of action of 4-Formyl-6-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could act as an inhibitor by binding to the active site of an enzyme, thereby blocking its function. The exact pathways and molecular targets involved would vary based on the specific biological context and the compound’s structural features .
類似化合物との比較
4-Formyl-6-methylpyridine-2-carbonitrile can be compared with other similar compounds, such as:
2-Formyl-6-methylpyridine-4-carbonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Methyl-2-pyridinecarbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C8H6N2O |
|---|---|
分子量 |
146.15 g/mol |
IUPAC名 |
4-formyl-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c1-6-2-7(5-11)3-8(4-9)10-6/h2-3,5H,1H3 |
InChIキー |
BEIRMMPOCIFUHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C#N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


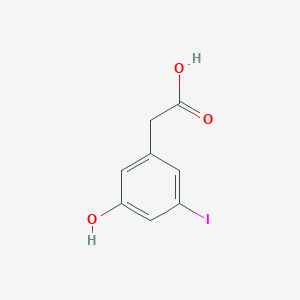
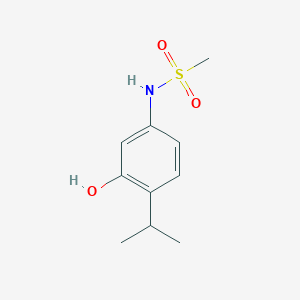
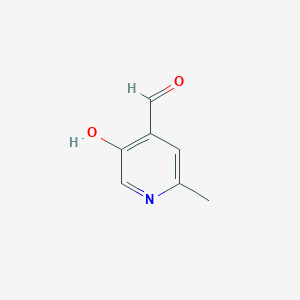
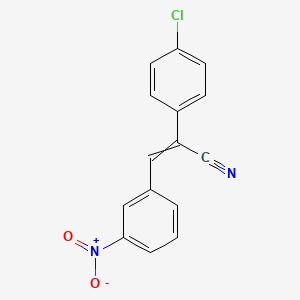

![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)

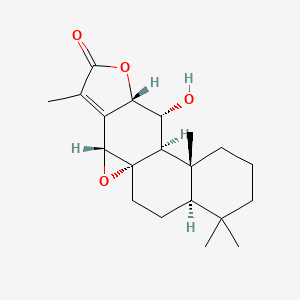
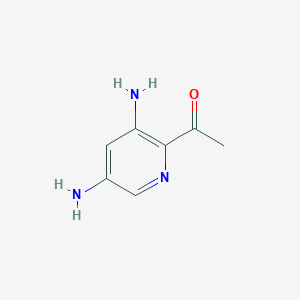

![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)
![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)
